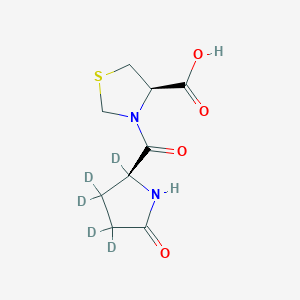
(S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxyphenyl group, a diethylamino group, and a diphenylphosphaneylbenzylidene group, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyloxyphenyl and diethylamino groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide include other benzyloxyphenyl derivatives, diethylamino compounds, and diphenylphosphaneylbenzylidene analogs . These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C45H50N3O3P |
|---|---|
Peso molecular |
711.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-(diethylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C45H50N3O3P/c1-6-48(7-2)44(50)40(31-34-27-29-37(30-28-34)51-33-35-19-11-8-12-20-35)47-43(49)42(45(3,4)5)46-32-36-21-17-18-26-41(36)52(38-22-13-9-14-23-38)39-24-15-10-16-25-39/h8-30,32,40,42H,6-7,31,33H2,1-5H3,(H,47,49)/t40-,42+/m0/s1 |
Clave InChI |
GKQNGZQFGJYOAG-DUAROTRBSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)N=CC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CCN(CC)C(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C(C(C)(C)C)N=CC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



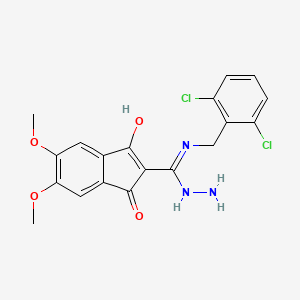
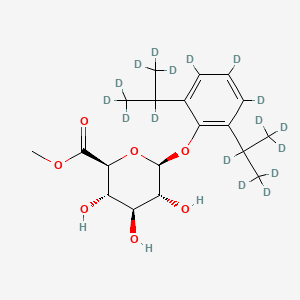
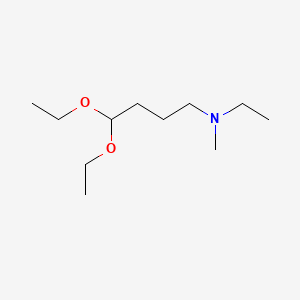
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
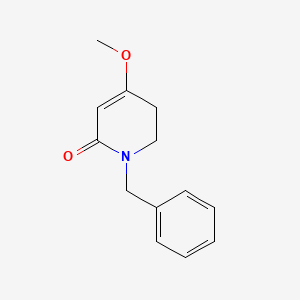




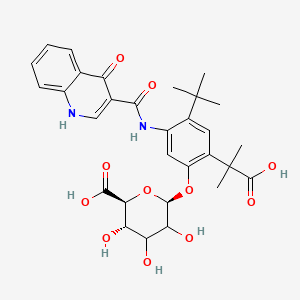
![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)

